Spectroscopic Analysis of C20H15BrN6S: A Technical Guide
Spectroscopic Analysis of C20H15BrN6S: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound C20H15BrN6S. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on a plausible chemical structure: 4-(4-bromophenyl)-N'-(phenyl(thiazol-2-yl)methylene)-1H-1,2,4-triazole-3-carbohydrazide. This guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines detailed experimental protocols for acquiring such data and includes visualizations of experimental workflows and a hypothetical signaling pathway relevant to this class of compounds.
Proposed Molecular Structure
The spectroscopic data presented in this guide is based on the predicted analysis of the following proposed structure for C20H15BrN6S:
Systematic Name: 4-(4-bromophenyl)-N'-(phenyl(thiazol-2-yl)methylene)-1H-1,2,4-triazole-3-carbohydrazide
Molecular Formula: C20H15BrN6S
Molecular Weight: 479.35 g/mol
Chemical Structure:
(A 2D representation of the proposed chemical structure)
Predicted Spectroscopic Data
The following sections provide the predicted spectroscopic data for the proposed structure of C20H15BrN6S. These predictions are based on established principles of spectroscopy and data from similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.80 | s | 1H | -NH- (hydrazide) |
| ~9.20 | s | 1H | Triazole-H |
| ~8.10 | d | 1H | Thiazole-H |
| ~7.95 | d | 2H | Ar-H (ortho to C-Br) |
| ~7.80 | d | 1H | Thiazole-H |
| ~7.70 | d | 2H | Ar-H (meta to C-Br) |
| ~7.60 - 7.50 | m | 5H | Phenyl-H |
2.1.2. Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (hydrazide) |
| ~162.0 | C=N (imine) |
| ~158.0 | Thiazole C2 |
| ~148.0 | Triazole C3 |
| ~145.0 | Triazole C5 |
| ~144.0 | Thiazole C4 |
| ~135.0 | Quaternary Ar-C |
| ~132.5 | Ar-CH |
| ~131.0 | Quaternary Ar-C |
| ~130.0 | Ar-CH |
| ~129.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~122.0 | Quaternary Ar-C (C-Br) |
| ~120.0 | Thiazole C5 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3300 | Medium | N-H stretch (hydrazide) |
| 3050 - 3150 | Weak | C-H stretch (aromatic and heterocyclic) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1610 | Medium | C=N stretch (imine) |
| 1500 - 1580 | Medium-Strong | C=C and C=N ring stretching |
| ~1540 | Medium | N-H bend (amide II) |
| 1000 - 1100 | Strong | C-Br stretch |
| 690 - 770 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Notes |
| 479.03 | [M+H]⁺ | Molecular ion peak with characteristic isotopic pattern for Br. |
| 481.03 | [M+2+H]⁺ | Isotopic peak for ⁸¹Br, with approximately equal intensity to the M+H peak. |
| 299.12 | [C₁₂H₁₀N₂S]⁺ | Fragment from cleavage of the N-N bond. |
| 180.91 | [C₈H₅BrN₂]⁺ | Fragment from cleavage of the C-C bond adjacent to the hydrazide. |
Experimental Protocols
The following are detailed, standard experimental protocols for the spectroscopic analysis of a solid organic compound like C20H15BrN6S.
NMR Spectroscopy
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Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Ensure the sample height in the NMR tube is approximately 4-5 cm.
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Instrument Setup (500 MHz Spectrometer):
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Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
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Place the sample in the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition:
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Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase the resulting spectra.
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Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.
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IR Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
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Data Acquisition (FTIR Spectrometer):
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing:
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The software automatically subtracts the background spectrum from the sample spectrum.
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Identify and label the significant absorption bands.
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Mass Spectrometry
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Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Data Acquisition (ESI-MS):
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Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.
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Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal ionization.
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Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
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Data Processing:
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The instrument software will generate the mass spectrum.
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Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
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Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
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Visualizations
Experimental Workflows
Caption: NMR Spectroscopy Experimental Workflow.
Caption: IR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
Hypothetical Signaling Pathway
Many heterocyclic compounds containing nitrogen and sulfur are investigated as potential kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a compound like C20H15BrN6S could act as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: Hypothetical Kinase Inhibitor Signaling Pathway.




